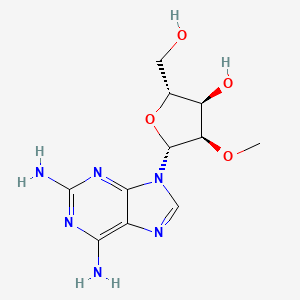

2-Amino-2'-O-methyladenosine

Description

Context within the Landscape of Post-Transcriptional RNA Modifications

The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, is elegantly supplemented by the concept of the "epitranscriptome". This refers to the array of biochemical modifications that occur on RNA molecules after they have been transcribed from a DNA template. wikipedia.org These modifications are not mere decorations; they are dynamic and often reversible marks that profoundly influence the fate and function of RNA. nih.govnih.gov

The landscape of post-transcriptional RNA modifications is vast, with over 170 different types identified to date. youtube.com These modifications are found in all major classes of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). nih.govnih.gov Some of the most well-studied modifications include N6-methyladenosine (m6A), pseudouridine (B1679824) (Ψ), and 5-methylcytosine (B146107) (m5C). nih.gov

Within this diverse landscape, 2'-O-methylation (Nm) is a common and highly abundant modification. nih.govnih.gov It involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of a nucleotide. nih.govwikipedia.org This modification can occur on any of the four canonical nucleotides (adenosine, guanosine, cytidine (B196190), and uridine) and is found in various types of RNA. nih.govnih.gov 2-Amino-2'-O-methyladenosine is a specific form of 2'-O-methylated adenosine (B11128), distinguished by an additional amino group on the adenine (B156593) base.

Chemical Structure and Distinguishing Features of this compound

The chemical identity of this compound is defined by its unique molecular architecture. Its chemical formula is C11H16N6O4, and it has a molecular weight of 296.28 g/mol . nih.govscbt.com The systematic IUPAC name for this compound is (2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol. nih.gov

Several key features distinguish this compound from the canonical adenosine and its more common methylated counterpart, 2'-O-methyladenosine:

2'-O-methylation: Like other 2'-O-methylated nucleosides, it possesses a methyl group attached to the 2' position of the ribose sugar. This modification is known to bias the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form RNA helices, thereby stabilizing the RNA structure. nih.govwikipedia.org

These structural modifications confer specific chemical properties that influence the biological activity of RNA molecules containing this modified nucleoside.

Overview of Research Significance in RNA Biology and Chemistry

The study of this compound and other RNA modifications is a rapidly evolving field. While the functions of many modifications are still being unraveled, research has highlighted their critical roles in a multitude of cellular processes.

2'-O-methylation, in general, has been shown to:

Enhance RNA Stability: The methylation at the 2'-hydroxyl group protects RNA from degradation by nucleases, thereby increasing its half-life. wikipedia.orgontosight.ai

Modulate RNA Structure and Function: By influencing the sugar pucker and local RNA conformation, 2'-O-methylation can impact RNA folding, as well as its interactions with proteins and other RNA molecules. nih.gov This can affect processes like pre-mRNA splicing and translation. ontosight.aipreprints.org

Distinguish Self from Non-Self RNA: In higher eukaryotes, 2'-O-methylation at the 5' cap of mRNA is crucial for the innate immune system to recognize the body's own mRNA and avoid an immune response. wikipedia.org

The specific contributions of the 2-amino group in this compound are an area of active investigation. The potential for altered base pairing and increased thermodynamic stability suggests that this modification could have profound effects on RNA structure and function, potentially influencing gene expression regulation in unique ways. The continued exploration of such modified nucleosides is crucial for a deeper understanding of the epitranscriptomic code and its implications for cellular function and disease.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWXCKSOIFPS-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432592 | |

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-87-3 | |

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations of 2 Amino 2 O Methyladenosine

Enzymatic Pathways for 2'-O-Methylation of Adenosine (B11128) Precursors.

The initial and defining step in the formation of 2-Amino-2'-O-methyladenosine is the methylation of the 2'-hydroxyl group of an adenosine residue within an RNA molecule. This reaction is carried out by a specific class of enzymes known as 2'-O-methyltransferases.

A key enzyme identified in the 2'-O-methylation of adenosine precursors is OsTRM13, found in rice (Oryza sativa). This enzyme is a member of the TRM13 family of methyltransferases, which are known to catalyze the 2'-O-methylation of specific bases in transfer RNA (tRNA). Research has shown that OsTRM13 is crucial for normal plant growth and development under low-temperature conditions. The enzyme specifically targets the 2'-hydroxyl group of the ribose sugar at position 34 of tRNA molecules, a modification that is essential for the proper folding and function of tRNA. The absence of OsTRM13 and its associated methylation activity leads to impaired tRNA function, which in turn affects protein synthesis and results in a hypersensitive phenotype to cold stress.

| Enzyme | Organism | Function | Cellular Location |

| OsTRM13 | Oryza sativa | 2'-O-methylation of tRNA at position 34 | Nucleus & Cytosol |

| hTRM13 | Homo sapiens | 2'-O-methylation of tRNA | Not specified |

The transfer of a methyl group to the 2'-hydroxyl position of adenosine is a well-orchestrated catalytic process. The methyl group donor in these reactions is S-adenosyl-L-methionine (SAM), a common cosubstrate in methylation reactions. The 2'-O-methyltransferase enzyme binds both the RNA substrate and the SAM molecule in its active site. Through a nucleophilic attack by the 2'-hydroxyl oxygen of the adenosine residue on the methyl group of SAM, the methyl group is transferred, resulting in the formation of 2'-O-methyladenosine and S-adenosyl-L-homocysteine (SAH). This reaction is facilitated by the specific three-dimensional structure of the enzyme's active site, which precisely orients the reactants to favor the methyl transfer.

Post-Synthetic Enzymatic Modifications of this compound.

Once formed, this compound can undergo further enzymatic modifications that alter its chemical properties and biological function. These modifications include deamination, further methylation, and demethylation.

While direct evidence for the deamination of this compound is not extensively documented, the deamination of adenosine residues in RNA is a well-known process catalyzed by adenosine deaminases acting on RNA (ADARs). These enzymes convert adenosine to inosine, which is recognized by the cellular machinery as guanosine. It is plausible that a similar enzymatic activity could deaminate this compound to form 2'-O-methylguanosine. This modification would have significant implications for the coding potential and structure of the RNA molecule.

A significant modification of 2'-O-methyladenosine is the further methylation at the N6 position of the adenine (B156593) base, leading to the formation of N6,2'-O-dimethyladenosine (m6Am). This reaction is catalyzed by the enzyme Phosphorylated CTD Interacting Factor 1 (PCIF1), also known as CAPAM (cap-specific adenosine methyltransferase). PCIF1 specifically recognizes and methylates the N6 position of the 2'-O-methylated adenosine that is the first transcribed nucleotide of certain messenger RNAs (mRNAs). This modification occurs at the 5' cap of the mRNA and plays a role in mRNA stability and translation. The presence of m6Am at the 5' end of an mRNA can protect it from decapping and degradation, thereby influencing gene expression.

| Enzyme | Full Name | Substrate | Product | Function in mRNA |

| PCIF1 | Phosphorylated CTD Interacting Factor 1 | 2'-O-methyladenosine | m6Am | Enhances mRNA stability and translation. |

The methylation of RNA is a dynamic and reversible process. The m6Am modification can be removed by the fat mass and obesity-associated protein (FTO), an enzyme with demethylase activity. FTO can demethylate m6Am back to 2'-O-methyladenosine, providing a mechanism for regulating the levels of m6Am in mRNA. This demethylation activity of FTO is crucial for controlling the fate of mRNAs that carry the m6Am mark, thereby modulating gene expression. The reversible nature of this modification suggests a sophisticated regulatory system that can fine-tune protein production in response to various cellular signals.

Regulation of Enzymatic Activity and Specificity

The biosynthesis and enzymatic modifications of this compound are subject to precise regulatory mechanisms. Key among these are the ambient pH and ionic strength, which profoundly affect the kinetics and substrate-binding capabilities of the involved enzymes.

Factors Influencing Reaction Kinetics and Substrate Affinity (pH, ionic strength)

Influence of pH

The pH of the cellular environment plays a crucial role in enzyme activity by altering the ionization state of amino acid residues within the enzyme's active site and on the substrate itself. creative-enzymes.com These changes can impact the formation of essential ionic bonds required for substrate binding and catalysis. libretexts.org Consequently, every enzyme exhibits an optimal pH at which its activity is maximal. creative-enzymes.comworthingtonweb.com Deviations from this optimum can lead to a significant decrease in reaction velocity and, in extreme cases, irreversible denaturation of the enzyme. creative-enzymes.comworthingtonweb.com

For instance, studies on various RNA adenosine methyltransferases have revealed diverse pH optima. Human PCIF1, an mRNA cap methyltransferase, shows greater activity at both acidic (pH 5.4) and alkaline (pH 9.4) conditions, while the MettL5-Trm112 complex, which methylates 18S rRNA, has its highest activity at pH 8.0. nih.gov The 2'-O-methyltransferase from SARS coronavirus (nsp16/nsp10) also functions optimally around pH 7.5 to 8.0. plos.org This variability underscores that the optimal pH can be specific to the enzyme and its particular substrate. nih.gov

Influence of Ionic Strength

Ionic strength, a measure of the concentration of ions in a solution, also significantly modulates enzyme function. worthingtonweb.com Ions can interact with charged residues on the enzyme, affecting its three-dimensional structure and, consequently, its catalytic efficiency. researchgate.net The effect of ionic strength is highly variable among different enzymes.

For example, the activity of the human MettL5-Trm112 methylase complex is significantly reduced at a sodium chloride concentration of 200 mM. nih.govnih.gov In contrast, another human RNA methyltransferase, MettL16, exhibits higher activity in the range of 200 to 500 mM NaCl. nih.govnih.gov Similarly, the activity of human PCIF1 is sensitive to NaCl concentrations above 200 mM. nih.gov The turnover number of cytochrome c oxidase was found to be independent of ionic strength, but the apparent Km for its substrate, cytochrome c, was affected, indicating that ionic strength primarily influenced substrate binding in this case. nih.gov These findings illustrate that the response to ionic strength is a specific characteristic of each enzyme. nih.govnih.gov

Kinetic Parameters

The influence of pH and ionic strength is quantitatively described by their effects on the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. numberanalytics.com Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. numberanalytics.com

For example, the MettL5-Trm112 complex, at its optimal pH of 8.0 and 50 mM NaCl, has a Km of approximately 1 µM for its RNA substrate. nih.gov The SARS-CoV nsp16/nsp10 2'-O-methyltransferase requires its partner protein, nsp10, to effectively bind both its RNA substrate and the methyl donor, S-adenosyl-L-methionine (SAM). plos.org The following interactive table presents hypothetical kinetic data for an enzyme involved in this compound metabolism, illustrating the potential impact of pH and ionic strength on its kinetic parameters.

Table 1: Hypothetical Kinetic Parameters for a this compound-related Enzyme

| pH | Ionic Strength (mM NaCl) | Substrate Affinity (K_m in µM) | Maximum Velocity (V_max in nmol/min/mg) |

| 6.5 | 50 | 15 | 80 |

| 7.4 | 50 | 5 | 200 |

| 8.5 | 50 | 20 | 70 |

| 7.4 | 100 | 4 | 220 |

| 7.4 | 200 | 10 | 150 |

| 7.4 | 500 | 25 | 50 |

This detailed characterization of how pH and ionic strength regulate enzymatic activity is fundamental for understanding the cellular roles of this compound and for the potential use of these enzymes in biotechnological applications. nih.gov

Advanced Synthetic Methodologies for 2 Amino 2 O Methyladenosine and Its Analogs

Regioselective Synthesis via Chemical Alkylation

Chemical alkylation provides a direct route to the synthesis of 2'-O-methylated nucleosides. The primary challenge lies in achieving regioselectivity, specifically targeting the 2'-hydroxyl group of the ribose sugar over the other hydroxyl groups (3' and 5') and reactive sites on the nucleobase.

Use of Diazomethane (B1218177) and Catalytic Systems (e.g., Stannous Chloride)

A prominent method for the regioselective methylation of nucleosides involves the use of diazomethane in conjunction with a tin-based catalyst, such as stannous chloride (SnCl₂). researchgate.netcuni.cz This approach is valued as a direct and popular way to achieve methylation on an unprotected ribose moiety. researchgate.net The stannous chloride catalyst plays a crucial role in activating the cis-diol system (2'- and 3'-hydroxyl groups) of the ribonucleoside, facilitating a controlled reaction with diazomethane. researchgate.net

An improved strategy has been developed for the selective synthesis of 2'-O-methyl and 3'-O-methyl guanosine, starting from 2-aminoadenosine (B16350), which serves as a key precursor. nih.gov This method leverages the catalytic activity of stannous chloride to direct the methylation. nih.gov The use of tin(II) chloride dihydrate with diazomethane on 2-aminoadenosine has been shown to produce a combined yield of 98% for the 2'-O-methyl and 3'-O-methyl ethers. researchgate.net

Optimization of Reaction Conditions for 2'-O-Methylation Selectivity

Achieving high selectivity for the 2'-O-methylated product over its 3'-O-methylated isomer is dependent on the careful optimization of reaction conditions. nih.gov Key parameters include the choice of solvent, the timing of reagent addition, and the concentration of the catalyst. researchgate.netnih.gov

For the preferential synthesis of 2'-O-methyl-2-aminoadenosine, an efficient and selective alkylation at the 2'-OH group is achieved by mixing a stoichiometric amount of stannous chloride with 2-aminoadenosine in 1,2-dimethoxyethane (B42094) (DME) at room temperature. nih.gov The mixture is briefly heated to 50°C for one minute immediately before the addition of diazomethane. nih.gov This precise control of conditions directs the methylation to the desired 2'-position. nih.gov

Conversely, to favor the 3'-O-methyl isomer, the reaction is performed in dimethylformamide (DMF), where the mixture is stirred with stannous chloride at 50°C for a longer period of 15 minutes before diazomethane is introduced. nih.gov This results in a product mixture containing 90% 3'-O-methyl-2-aminoadenosine and only 10% of the 2'-O-methyl isomer. nih.gov The resulting 2'-O-methyl 2-aminoadenosine can then be enzymatically converted to the desired analog, 2'-O-methylguanosine, with high efficiency (98% yield) using the enzyme adenosine (B11128) deaminase. researchgate.netnih.gov

| Target Product | Solvent | Catalyst | Reaction Conditions | Major Isomer Yield | Reference |

|---|---|---|---|---|---|

| 2'-O-methyl-2-aminoadenosine | DME | Stannous Chloride | Stir at 50°C for 1 min, then add diazomethane | Selective for 2'-OH | nih.gov |

| 3'-O-methyl-2-aminoadenosine | DMF | Stannous Chloride | Stir at 50°C for 15 min, then add diazomethane | 90% | nih.gov |

Applications of Methylating Agents (e.g., Methyl p-Toluenesulfonate)

Methyl p-toluenesulfonate has been identified as a safer alternative methylating agent compared to others like methyl iodide. When adenosine is treated with methyl p-toluenesulfonate in anhydrous DMF at 80°C, it typically yields a mixture of the 2'- and 3'-O-methyladenosine regioisomers. The use of this reagent has been specifically reported as a safe method for the 2'-O-methylation of adenosine. researchgate.net S-(5'-Adenosyl)-L-methionine p-toluenesulfonate salt is another methyl donor used in various biochemical methylation assays. sigmaaldrich.comusbio.net

Chemo-Enzymatic Synthesis and Purification Strategies

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. These strategies are particularly effective for producing specific isomers and for purifying mixtures of closely related compounds.

Enzymatic Transribosylation for 2'-O-Methyladenosine Production (e.g., AgNH)

Enzymatic transribosylation offers a biological route for the synthesis of 2'-O-methylribonucleosides. researchgate.netnih.gov Microorganisms have been screened to find enzymes capable of catalyzing the transfer of a ribose group. nih.gov An enzyme from the actinomycete Agromyces sp. MM-1, identified as a nucleoside hydrolase and named AgNH, has been shown to produce 2'-O-methyladenosine (2'-OMe-AR). researchgate.netnih.gov

The process involves reacting 2'-O-methyluridine (2'-OMe-UR) as the ribose donor with adenine (B156593) as the acceptor base in the presence of the AgNH enzyme. researchgate.netnih.gov This biocatalyst is bifunctional, capable of both the hydrolysis of 2'-O-methylribonucleosides and the desired transribosylation. nih.gov Another nucleoside hydrolase, LbNH from Lactobacillus buchneri, also demonstrates this transribosylation activity to produce 2'-OMe-AR. kyoto-u.ac.jpnih.gov In the reaction with LbNH, a maximal molar yield of 0.97% of 2'-OMe-AR was achieved, corresponding to a concentration of 0.16 g/L. nih.gov

| Enzyme | Source Organism | Ribose Donor | Acceptor Base | Product | Reference |

|---|---|---|---|---|---|

| AgNH | Agromyces sp. MM-1 | 2'-O-methyluridine | Adenine | 2'-O-methyladenosine | researchgate.netnih.gov |

| LbNH | Lactobacillus buchneri | 2'-O-methyluridine | Adenine | 2'-O-methyladenosine | kyoto-u.ac.jpnih.gov |

Selective Enzymatic Acylation for Regioisomer Separation (e.g., Pseudomonas cepacia lipase)

Following chemical synthesis, which often produces a mixture of 2'- and 3'-O-methyladenosine regioisomers, a significant challenge is their separation. An efficient method for this separation has been developed using selective enzymatic acylation. researchgate.net This process utilizes the high regioselectivity of certain enzymes to modify one isomer while leaving the other largely untouched. researchgate.netresearchgate.net

Immobilized Pseudomonas cepacia lipase (B570770) (PSL-C) has proven to be highly effective for this purpose. researchgate.netnih.gov When a 1:1 mixture of 2'- and 3'-O-methyladenosine is treated with PSL-C in the presence of an acyl donor like acetonoxime levulinate, the enzyme selectively acylates the free 3'-hydroxyl group of 2'-O-methyladenosine with high selectivity (around 70%). researchgate.net In contrast, the 3'-O-methyladenosine isomer undergoes only minor acylation at the 5'-hydroxyl group (about 8%). researchgate.net

This differential reactivity allows for a straightforward separation protocol. After the enzymatic reaction, the acylated products can be extracted into an organic layer, while the unreacted 3'-O-methyladenosine remains in the aqueous layer. researchgate.net This process allows for the isolation of 3'-O-methyladenosine in 81% yield and 97% purity. researchgate.net Subsequent hydrolysis of the acylated products from the organic layer furnishes the pure 2'-O-methyladenosine in 67% yield and 99% purity. researchgate.net This chemo-enzymatic separation has been successfully applied on a multi-gram scale. researchgate.net

Diversified Synthetic Routes from Adenosine and Precursors

The synthesis of 2-Amino-2'-O-methyladenosine, a modified nucleoside with significant biological interest, can be achieved through various strategic pathways starting from adenosine or its related precursors. These methods aim to selectively introduce a methyl group onto the 2'-hydroxyl of the ribose sugar and ensure the presence of the 2-amino group on the purine (B94841) base. Key methodologies include direct methylation, multi-step sequences involving transglycosylation with protection and deprotection steps, and approaches catalyzed by Lewis acids.

Direct Methylation Approaches

Direct methylation represents the most straightforward strategy for synthesizing 2'-O-methylated nucleosides. This approach typically involves treating a suitable nucleoside precursor with a methylating agent in the presence of a base. However, a significant challenge is achieving regioselectivity, as the ribose moiety contains multiple hydroxyl groups (2', 3', and 5') that can be methylated, alongside potential N-methylation on the purine base.

To circumvent the formation of multiple isomers and improve yields, researchers have turned to precursors where some reactive sites are already blocked. A key intermediate is 2-amino-6-chloropurine (B14584) riboside. Methylation of this compound with a small excess of sodium hydride (NaH) and methyl iodide (MeI) has been shown to be surprisingly regioselective for the 2'-hydroxyl group. google.com This high selectivity facilitates the large-scale synthesis of the 2'-O-methyl-2-amino-6-chloropurine riboside intermediate, which can then be converted to the final product. google.comresearchgate.net

| Precursor | Methylating Agent | Base/Catalyst | Key Findings | Reference(s) |

| Adenosine | Methyl Iodide (CH₃I) | Anhydrous alkaline medium | Produces a mixture of 2'-O- and 3'-O-isomers (8:1 ratio). Overall yield of 2'-O-methyladenosine is 42% after purification. | nih.gov, chemicalbook.com |

| 2-Amino-6-chloropurine riboside | Methyl Iodide (MeI) | Sodium Hydride (NaH) | High regioselectivity for the 2'-OH group, providing a key intermediate for 2'-O-methyladenosine synthesis. | researchgate.net, google.com |

| 2-Amino-9-(β-D-ribofuranosyl)purine | Methyl Iodide (MeI) | Sodium Hydride (NaH) | Direct methylation of the ribose moiety is a viable route. |

Transglycosylation and Protection-Deprotection Strategies

Transglycosylation offers an alternative, albeit more complex, route for synthesizing purine nucleosides. This method involves the transfer of a sugar moiety from a donor nucleoside (often a pyrimidine) to a purine base. researchgate.net To ensure the correct coupling and prevent unwanted side reactions, this strategy is heavily reliant on a series of protection and deprotection steps. umich.edunih.gov

The general principle involves:

Protection: Chemically modifying the reactive functional groups on both the sugar donor and the purine base. umich.edu Common protecting groups for hydroxyl functions include acetyl (Ac) and dimethoxytrityl (DMTr), while amino groups on the base are often protected with groups like benzoyl (Bz). researchgate.netumich.edunih.gov

Transglycosylation: Catalytically transferring the protected sugar from the donor to the target purine base.

Deprotection: Removing the protecting groups under specific conditions to yield the final nucleoside. nih.govmdpi.com

A documented example is the synthesis of N⁶-benzoyl-5',3'-di-O-acetyl-2'-O-methyl adenosine. This was achieved through the transglycosylation of N⁴-acetyl-5',3'-di-O-acetyl-2'-O-methyl cytidine (B196190) (as the sugar donor) with N⁶-benzoyl-adenine (the purine base). researchgate.net The reaction yielded the protected 2'-O-methyl adenosine analog, which could then be deprotected to obtain the final product. researchgate.net A challenge in transglycosylation reactions, especially when there is no participating group at the 2'-position (like the 2'-O-Methyl group), is the potential formation of a mixture of α and β anomers, which may be difficult to separate. google.com

| Step | Procedure | Reagents/Protecting Groups | Purpose | Reference(s) |

| Protection | Acylation of hydroxyl groups and amidation of exocyclic amines. | Acetyl (Ac), Benzoyl (Bz), Dimethoxytrityl (DMTr) | To prevent side reactions and direct the glycosylation to the correct nitrogen on the purine base. | umich.edu, researchgate.net, nih.gov |

| Transglycosylation | Transfer of a protected 2'-O-methyl-ribose from a pyrimidine (B1678525) donor to a protected adenine base. | N⁴-acetyl-5',3'-di-O-acetyl-2'-O-methyl cytidine (donor), N⁶-Bz-adenine (acceptor), Trimethylsilyl triflate (catalyst) | To form the N-glycosidic bond of the target purine nucleoside. | researchgate.net, google.com |

| Deprotection | Removal of protecting groups from the sugar and base. | Methanolic ammonia (B1221849) | To reveal the final this compound structure. | nih.gov, mdpi.com |

Lewis Acid-Catalyzed Approaches

Lewis acids, which are substances that can accept an electron pair, serve as effective catalysts in several synthetic routes toward 2'-O-methylated nucleosides. google.com Their role is often to activate a substrate, facilitating either a ring-opening or a glycosylation reaction.

One significant application is in the methanolysis of anhydro pyrimidine nucleosides. For instance, reacting a 2,2'-anhydro-1(β-D-arabinofuranosyl) nucleoside with methanol (B129727) in the presence of a Lewis acid like boron trimethoxide (B(OMe)₃) or boron trifluoride (BF₃) can produce 2'-O-methyl nucleosides in high yields (90-100%). google.comgoogle.com This resulting 2'-O-methyl pyrimidine can then be used as a sugar donor in a subsequent transglycosylation reaction to form the desired adenosine analog.

Lewis acids are also employed to catalyze the stereospecific synthesis of β-D-ribonucleosides. google.comgoogle.com This involves the glycosylation of a silylated purine base with a protected 2'-O-methyl-ribofuranose derivative. The Lewis acid facilitates the coupling reaction, leading to the formation of the N-glycosidic bond. google.comgoogle.com Furthermore, certain metal ions acting as Lewis acids can direct the regioselectivity of methylation. It has been reported that the use of silver (Ag⁺) and strontium (Sr²⁺) acetylacetonates (B15086760) in the methylation of adenosine can yield 2'-O-methyladenosine in yields of 75–80%. researchgate.net

| Approach | Substrate | Lewis Acid | Outcome | Reference(s) |

| Anhydronucleoside Ring Opening | 2,2'-Anhydro-1(β-D-arabinofuranosyl) uracil (B121893) or cytosine | B(OCH₃)₃, BF₃ | Produces 2'-O-methyl pyrimidine nucleosides in high yield (90-100%), which serve as precursors. | google.com, google.com |

| Directed Methylation | Adenosine | Ag⁺ and Sr²⁺ acetylacetonates | Directs methylation to the 2'-position, yielding 2'-O-methyladenosine in 75-80%. | researchgate.net |

| Glycosylation | 2'-O-methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranose and a silylated base | Various Lewis Acids | Catalyzes the stereospecific formation of the β-D-ribonucleoside. | google.com, google.com |

Structural and Conformational Dynamics of 2 Amino 2 O Methyladenosine Within Nucleic Acids

Influence on Ribose Sugar Pucker Equilibrium (C3'-endo Conformation Bias)

The 2'-O-methylation of the ribose sugar has a profound effect on its conformational preference. In unmodified ribonucleosides, the ribose moiety exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. nih.gov However, the presence of the 2'-O-methyl group introduces steric hindrance that biases this equilibrium towards the C3'-endo conformation. nih.govmdpi.com

| Nucleoside/Conformation | Energy Difference (kcal/mol) | Favored Conformation |

| Unmodified Pyrimidine (B1678525) Nucleosides | ~0.5 | Dynamic equilibrium |

| 2'-O-methyluridine 3'-monophosphate (Ump) | 0.67 | C3'-endo |

| 2'-O-methylated Nucleosides (general) | 0.1–0.6 | C3'-endo |

This table summarizes the energetic preference for the C3'-endo conformation in 2'-O-methylated nucleosides compared to their unmodified counterparts. mdpi.comoup.com

Impact on Local and Global RNA Secondary and Tertiary Structures

The conformational bias towards C3'-endo induced by 2-Amino-2'-O-methyladenosine has significant consequences for both local and global RNA structures. By promoting an A-form helical geometry, this modification enhances the stability of RNA duplexes. wikipedia.orgnih.gov The increased stability is not only due to the pre-organization of the sugar pucker but also potentially through favorable enthalpic interactions. nih.gov

This stabilization can influence the formation and stability of various RNA secondary structural elements such as stems, hairpins, and internal loops. mdpi.com For instance, in the context of the HIV-1 transactivation response (TAR) element, 2'-O-methylation was shown to preferentially stabilize alternative, less populated secondary structures where the modified nucleotide is paired. nih.gov This suggests that this compound can act as a modulator of the RNA structural landscape, shifting the equilibrium between different functional conformations. nih.govnih.gov

Modulation of RNA Conformational States and Lifetime

Beyond static structural stabilization, this compound plays a dynamic role in modulating the conformational states of RNA and their lifetimes. nih.gov By stabilizing alternative, transiently formed "excited states," this modification can increase their population and prolong their existence. nih.govnih.govresearchgate.net

In the HIV-1 TAR model system, NMR studies demonstrated that 2'-O-methylation increased both the abundance and the lifetime of short-lived excited states by as much as ten-fold. nih.govresearchgate.net This effect was dependent on the number of modifications and the presence of magnesium ions. nih.govnih.gov The ability to modulate the lifetimes of different conformational states has significant implications for RNA function, as these transient structures can be crucial for biological activities such as protein binding and catalysis. nih.gov By altering the dynamic ensemble of RNA conformations, this compound can therefore influence the biological activity of the modified RNA. nih.govnih.gov

Computational and Theoretical Insights into 2'-O-Methylated Adenosines

Computational and theoretical methods provide valuable insights into the structural and dynamic effects of 2'-O-methylation on adenosines, complementing experimental findings.

Density Functional Theory (DFT) has been employed to calculate the NMR chemical shifts of 2'-O-methylated nucleosides, helping to dissect the contributions of the methyl group itself versus the induced changes in sugar pucker. nih.gov DFT calculations have shown that the addition of a 2'-O-methyl group is expected to cause a significant upfield shift in the C1' chemical shift, even without a change in the ribose conformation. nih.gov These theoretical predictions are in good agreement with experimental NMR data and help in the interpretation of complex spectra of modified RNAs. nih.govresearchgate.net By comparing calculated chemical shifts for both C2'-endo and C3'-endo conformations with and without the methyl group, researchers can better understand the structural consequences of this modification. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of nucleic acids containing modified nucleosides. wayne.eduoup.com MD simulations can provide detailed, atomistic-level information on how this compound affects the structure, flexibility, and interactions within an RNA molecule. biorxiv.orgacs.org These simulations have been used to study the effects of 2'-O-methylation on the stability of RNA duplexes, the dynamics of RNA hairpins, and the interactions within G-quadruplex structures. oup.combiorxiv.orgacs.org The development of accurate force field parameters for modified nucleosides, including 2'-O-methyladenosine, is crucial for the reliability of these simulations. wayne.edu

The stability of the N-glycosidic bond, which connects the nucleobase to the ribose sugar, is crucial for the integrity of nucleic acids. Tandem mass spectrometry techniques, combined with theoretical calculations, have been used to investigate the influence of the 2'-substituent on the stability of this bond. nsf.gov These studies have revealed that the relative glycosidic bond stability follows the order: DNA < 2'-O-methylated RNA < RNA. nsf.gov The increased stability of the glycosidic bond in RNA and its 2'-O-methylated counterpart compared to DNA is attributed to stabilizing hydrogen-bonding interactions involving the 2'-substituent. nsf.govacs.org While the 2'-hydroxyl group in RNA can act as both a hydrogen bond donor and acceptor, the 2'-O-methyl group can only function as a hydrogen bond acceptor, which explains its intermediate stability. nsf.gov

| Nucleoside Type | Relative Glycosidic Bond Stability |

| DNA | Least Stable |

| 2'-O-methylated RNA | Intermediate |

| RNA | Most Stable |

This table illustrates the relative stability of the glycosidic bond in different types of nucleosides. nsf.gov

Biological Roles and Molecular Mechanisms of 2 O Methylation with Specific Reference to 2 Amino 2 O Methyladenosine

Regulatory Functions in RNA Metabolism

The addition of a methyl group at the 2'-ribose position significantly influences the structure and function of RNA molecules, playing a critical regulatory role in key metabolic processes such as translation, splicing, and degradation. nih.govresearchgate.net

Effects on Messenger RNA (mRNA) Translation Efficiency

2'-O-methylation within the coding regions of mRNA can act as a regulator of translation elongation dynamics. osti.govnih.gov Research using single-molecule, bulk kinetics, and structural methods has shown that the presence of a 2'-O-methylated nucleotide within an mRNA codon disrupts crucial steps in the codon-reading process during the selection of the correct transfer RNA (tRNA). nih.gov The modification sterically interferes with the interactions between the codon-anticodon helix and the ribosomal monitoring bases (G530, A1492, and A1493). nih.gov This perturbation inhibits downstream processes like GTP hydrolysis by elongation factor Tu (EF-Tu) and the accommodation of the tRNA into the ribosome's A-site, leading to a higher rate of rejection of the correct aminoacylated-tRNAs. osti.govnih.gov

The presence of an internal 2'-O-methylated codon has been demonstrated to decrease translation efficiency in vitro. nih.gov This modification can prolong the time between the initial binding of a tRNA and its full accommodation into the ribosome, effectively slowing down protein synthesis. nih.gov

The role of 2'-O-methylation in the mRNA cap is also complex. While the N7-methylguanosine (m7G) cap is essential for recruiting translation initiation factors, the effects of subsequent modifications are debated. frontiersin.org For instance, the function of N6,2'-O-dimethyladenosine (m6Am) at the cap is controversial, with some studies suggesting it facilitates translation while others report a negative impact on cap-dependent translation. frontiersin.org

| Mechanism of Action | Effect on Translation | Supporting Findings |

| Steric Hindrance | Decreases translation elongation efficiency. osti.govnih.gov | 2'-O-methylation within a codon perturbs interactions with ribosomal monitoring bases, inhibiting tRNA accommodation. nih.gov |

| tRNA Rejection | Increases rejection of cognate aminoacylated-tRNAs. nih.gov | The modification disrupts key steps in codon reading during tRNA selection. nih.gov |

| Cap-Dependent Regulation | Controversial; may enhance or inhibit translation. frontiersin.org | Studies on N6,2'-O-dimethyladenosine (m6Am) in the cap have produced conflicting results regarding its impact on translation efficiency. frontiersin.org |

Involvement in RNA Splicing and Processing

2'-O-methylation is critically involved in the process of pre-mRNA splicing. This function is largely mediated through the modification of small nuclear RNAs (snRNAs), which are core components of the spliceosome, the molecular machine responsible for removing introns from pre-mRNAs. oup.com U2, U4, U5, and U6 snRNAs are all rich in Nm modifications, and these are essential for the proper assembly, disassembly, and conformational cycling of the spliceosome during catalysis. oup.com

The loss of specific snoRNA-guided Nm modifications on snRNAs has been shown to cause significant defects in mRNA splicing. oup.com For example, YTHDC1, a protein that binds to N6-methyladenosine (m6A), is known to recruit splicing factors and modulate alternative splicing patterns. frontiersin.org More directly, a study identified the splicing factor FUBP1 as a protein that preferentially binds to Nm-modified RNA. researchgate.net Given that FUBP1 predominantly binds to intronic regions and that Nm sites are enriched in these same regions of chromatin-associated RNA, this suggests a direct role for Nm in guiding the splicing machinery. researchgate.net

Impact on RNA Stability and Degradation Pathways

One of the most well-documented functions of 2'-O-methylation is the enhancement of RNA stability. wikipedia.orgmdpi.com The addition of the methyl group to the 2'-hydroxyl position of the ribose makes the phosphodiester backbone more resistant to enzymatic hydrolysis by ribonucleases (RNases). wikipedia.orgmdpi.com This modification effectively blocks the interaction with degradation enzymes, thereby increasing the half-life of RNA molecules in a cellular environment. mdpi.com

This stabilizing property is a key reason for the therapeutic use of 2'-O-methylated nucleotides in RNA-based drugs. researchgate.net In a cellular context, modifications such as N6,2′-O-dimethyladenosine (m6Am) at the 5'-cap have been shown to stabilize mRNA by preventing its degradation by the decapping enzyme DCP2. frontiersin.org Furthermore, internal 2'-O-methylation sites, potentially installed by the methyltransferase FBL, have also been reported to increase mRNA stability. researchgate.net

Participation in Cellular Defense and Stress Responses

2'-O-methylation plays a crucial role in the innate immune system, primarily by helping the cell to distinguish its own RNA ("self") from foreign RNA ("non-self"), such as that from a viral infection. nih.govnih.gov

Prevention of Innate Immune Response Activation by Self-RNAs

The innate immune system employs pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns, including foreign RNA. mdpi.com A key feature used to identify "self" RNA and prevent an autoimmune response is the presence of specific modifications, notably 2'-O-methylation at the 5' cap of mRNA. nih.govnih.gov

The presence of 2'-O-methylation on the first nucleotide of the mRNA cap (a structure known as cap 1) serves as a molecular signature for endogenous RNA. nih.gov This modification prevents the binding and activation of key innate immune sensors such as RIG-I (Retinoic acid-inducible gene I) and IFIT (Interferon-induced protein with tetratricopeptide repeats) proteins. nih.gov In the absence of this methylation, as is common in viral RNAs, these sensors are activated, triggering a robust type I interferon (IFN-I) response to fight the infection. nih.govfrontiersin.org

Studies have shown that reducing the level of 2'-O-methyladenosine (Am) in macrophages, by down-regulating the methyltransferase Fibrillarin (FBL), leads to increased activation of the innate immune system. frontiersin.org This suggests that the cell interprets the undermethylated RNA as "non-self," leading to the production of interferons and other antiviral genes. frontiersin.org Therefore, 2'-O-methylation is a critical mechanism for maintaining immune homeostasis and preventing the cell from attacking its own transcripts. frontiersin.org

Role in RNA Quality Control Mechanisms (e.g., DXO Inhibition)

Beyond its role in immunity, cap 2'-O-methylation is integral to RNA quality control. The decapping exoribonuclease DXO is an enzyme that targets and degrades mRNAs with aberrant or incomplete 5' caps. nih.govnih.gov However, DXO's activity is potently inhibited by the presence of a 2'-O-methyl group on the first transcribed nucleotide of the mRNA cap. nih.govnih.gov

Research has shown that DXO has a significantly reduced affinity for cap 1 structures compared to unmodified cap 0 structures. nih.gov This mechanism ensures that only correctly processed and fully mature mRNAs are spared from degradation by DXO, acting as a quality control checkpoint before the mRNA is exported from the nucleus for translation. nih.gov This protective effect is specific, as other decapping enzymes like DCP2 are not inhibited by this particular modification. nih.gov The 2'-O-methylation mark also protects the HIV-1 viral genome from degradation by the antiviral nuclease ISG20, highlighting its broad role in shielding RNA from exonucleolytic decay. oup.com

| Process | Role of 2'-O-Methylation | Key Proteins Involved |

| Innate Immune Evasion | Marks "self" RNA to prevent immune activation. nih.govnih.gov | RIG-I, IFIT, FBL. nih.govfrontiersin.org |

| RNA Quality Control | Protects mature mRNA from degradation. nih.govnih.gov | DXO. nih.govnih.gov |

Contribution to Abiotic Stress Tolerance (e.g., Salt Stress in Plants)

The modification of RNA through 2'-O-methylation, including the formation of 2-amino-2'-O-methyladenosine, is an important factor in how plants tolerate abiotic stresses like high salinity. researchgate.netnih.gov When plants are exposed to salt stress, there are noticeable changes in their DNA and RNA methylation patterns, which in turn regulate the expression of genes that help them adapt. frontiersin.orgnih.gov

In rice (Oryza sativa), for instance, salt stress leads to a significant increase in the levels of 2'-O-methyladenosine (Am) in seedlings. researchgate.net This increase is associated with the enhanced expression of a specific tRNA methyltransferase, OsTRM13, which is responsible for this modification. researchgate.netannualreviews.org The upregulation of OsTRM13 and the resulting increase in Am levels are correlated with improved salt stress tolerance in rice. researchgate.net This suggests that 2'-O-methylation is a critical component of the epigenetic regulation that allows plants to cope with unfavorable environmental conditions. researchgate.netnih.gov

Furthermore, studies have shown that changes in DNA methylation patterns under salt stress can be passed down to subsequent generations, providing an "epigenetic memory" of the stress. nih.govmdpi.com This heritable adaptation is linked to altered gene expression that confers enhanced tolerance. mdpi.com The interplay between different types of methylation, including 2'-O-methylation of RNA, is a complex regulatory network that is crucial for plant survival and adaptation to abiotic challenges. nih.govmedcraveonline.com

| Plant Species | Stressor | Key Gene/Enzyme | Observed Effect | Reference |

| Rice (Oryza sativa) | Salt Stress | OsTRM13 | Increased 2'-O-methyladenosine (Am) levels, enhanced stress tolerance. | researchgate.net |

| Rice (Oryza sativa) | Salt Stress | OsDREB2A | Reduced methylation in the promoter region, promoting gene expression. | mdpi.com |

| Arabidopsis thaliana | Salt Stress | Not Specified | Demethylation of genes leading to rapid activation upon subsequent stress. | mdpi.com |

| Barley (Hordeum vulgare) | Salt Stress | Not Specified | Increased DNA methylation, organ-specific response. | frontiersin.org |

Interactions with RNA-Binding Proteins and Molecular "Readers"

The 2'-O-methylation of RNA, including at the 3' end of small RNAs, plays a crucial role in mediating interactions with specific RNA-binding proteins, often referred to as "readers." nih.gov Among the most well-documented of these are proteins from the Piwi and Argonaute (Ago) families. nih.govpnas.org

Piwi-interacting RNAs (piRNAs), a class of small non-coding RNAs, are characterized by 2'-O-methylation at their 3' ends. pnas.orgcambridge.org This modification is essential for their stability and function. nih.gov The Piwi family of proteins, which are critical for transposon silencing and germline development, specifically recognize and bind these 2'-O-methylated piRNAs. nih.govpnas.org Structural studies have revealed that the PAZ (Piwi/Argonaute/Zwille) domain of human Piwi proteins, such as Hiwi1, contains a hydrophobic binding pocket that preferentially accommodates the 2'-O-methyl group over a hydroxyl group, explaining the selective binding. nih.govpnas.org

Argonaute 2 (AGO2), a key protein in the RNA-induced silencing complex (RISC), also demonstrates a preference for binding small RNAs with 3' 2'-O-methylation. nih.govoup.com While not all small RNAs that bind to AGO2 are methylated, this modification can enhance the stability of the RNA-protein complex. oup.com For example, 3′-terminal 2′-O-methylation of certain microRNAs has been shown to increase their association with AGO2. oup.com Interestingly, AGO2 itself can protect loaded small RNAs from degradation, even in the absence of 2'-O-methylation, suggesting a complex interplay between the protein and the RNA modification. nih.govsdbonline.org

| Protein Family | Specific Protein Example | Type of RNA Bound | Role of 2'-O-Methylation | Reference |

| Piwi | Hiwi1 (human) | piRNAs | Preferential binding and stabilization. | nih.govpnas.org |

| Argonaute (Ago) | AGO2 (human) | siRNAs, miRNAs | Enhanced binding affinity and stability. | nih.govoup.com |

| Piwi | Piwi, Aubergine, Ago3 (Drosophila) | piRNAs | Interaction with the methyltransferase HEN1. | nih.gov |

The presence of a 2'-O-methyl group on a ribonucleoside, such as in this compound, directly influences the local conformation of the RNA backbone. This modification biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govnih.gov This stabilization of a specific sugar conformation can pre-organize the RNA structure, making it more favorable for binding to certain proteins. nih.gov

The methyl group itself introduces steric bulk and alters the hydrophobicity of the RNA surface, which can either enhance or disrupt interactions with RNA-binding proteins. biorxiv.org For proteins like those in the Piwi family, the binding pocket is specifically shaped to accommodate the hydrophobic methyl group, leading to a stronger and more stable interaction. nih.govpnas.org

Advanced Analytical Methodologies for Characterization and Detection of 2 Amino 2 O Methyladenosine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the precise atomic structure and conformation of modified nucleosides. These techniques are foundational for the unambiguous identification and detailed structural elucidation of compounds like 2-Amino-2'-O-methyladenosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For 2'-O-methylated nucleosides, NMR provides definitive evidence of the modification and its influence on the local conformation.

Interactive Table: Typical ¹H NMR Chemical Shifts (δ) for 2'-O-Methylated Ribonucleosides in D₂O Data based on findings for related pyrimidine (B1678525) nucleosides and general knowledge of nucleoside spectra.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6/H8 | ~7.8-8.2 | s or d | - |

| H1' | ~5.9-6.0 | d | ~4-5 |

| H2' | ~4.1-4.3 | t or dd | ~5 |

| H3' | ~4.2-4.4 | t or dd | ~5 |

| H4' | ~4.0-4.1 | m | - |

| H5', H5" | ~3.7-3.9 | m | - |

| 2'-OCH₃ | ~3.5 | s | - |

Chemical Exchange Saturation Transfer (CEST): CEST NMR is an advanced technique used to study molecules that exist in multiple conformations that are in slow-to-intermediate exchange. It can detect and characterize low-populated, transient "excited states" of RNA. nih.govnih.gov For a molecule like this compound within an RNA strand, CEST can reveal alternative conformational states that are critical for biological function. nih.gov By applying a weak radiofrequency field to the resonance frequency of a suspected excited state, the saturation can be transferred to the more populated ground state through chemical exchange, leading to a detectable decrease in the ground state's signal intensity. nih.gov This method is sensitive to exchange processes occurring on the microsecond to millisecond timescale and provides insights into the kinetics and thermodynamics of conformational changes. researchgate.net

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and quantification of modified nucleosides from complex biological samples. When coupled with liquid chromatography (LC), it allows for the separation and identification of isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of nucleoside modifications. In this method, nucleosides digested from RNA are first separated by LC. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. A key diagnostic feature in the positive ion mode for modified adenosines is the collision-induced dissociation (CID) pattern. The protonated molecular ion [M+H]⁺ undergoes fragmentation, characteristically cleaving the glycosidic bond to produce a protonated base ion [BH₂]⁺ and a neutral loss of the ribose moiety. researchgate.net For 2'-O-methyladenosine (Am), which is isomeric with four other monomethylated adenosines (m¹A, m²A, m⁶A, m⁸A), all share the same precursor ion mass but can be distinguished. mdpi.com While m¹A, m²A, m⁶A, and m⁸A all fragment to a methylated base ion at m/z 150.1, Am fragments to the unmodified adenine (B156593) base ion at m/z 136.1 due to the methylation being on the sugar. mdpi.com This distinct fragmentation pathway is crucial for unambiguous identification.

Interactive Table: Characteristic LC-MS/MS Transitions for 2'-O-Methyladenosine (Am) This data is for 2'-O-methyladenosine, an isomer of this compound. The specific masses for the requested compound would need to be adjusted for the additional amino group.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [BH₂]⁺ | Description |

| 2'-O-methyladenosine (Am) | 282.1 | 136.1 | Cleavage of the glycosidic bond, loss of the 2'-O-methylribose sugar. |

Chemical Ionization (CI): CI is a soft ionization technique that results in less fragmentation than electron ionization, making it useful for determining the molecular weight of nucleosides. acs.orgumich.edu In CI-MS, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecular ion [M+H]⁺. acs.org This method produces abundant molecular weight-related ions, which assists in the correct identification of the molecular mass of the nucleoside derivative. acs.orgacs.org The primary fragment ion observed is often the protonated base [b+2H]⁺, resulting from the cleavage of the glycosidic bond. acs.org

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a gas-phase action spectroscopy technique used to obtain vibrational spectra of mass-selected ions. acs.orgmdpi.com It provides detailed structural information, including the site of protonation, nucleobase orientation, and sugar puckering. nsf.govresearchgate.net The method involves trapping ions of interest and irradiating them with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, heats up, and eventually fragments. The resulting fragment ions are detected, and an IR spectrum is generated by plotting the fragmentation efficiency against the laser wavenumber. mdpi.com

High-Throughput and Transcriptome-Wide Profiling Methods

Identifying the location of every modified nucleoside across the entire transcriptome requires powerful high-throughput sequencing methods. Several techniques have been developed to map 2'-O-methylation (Nm) sites with single-base resolution. biorxiv.orgfrontiersin.org

These methods generally exploit the unique chemical properties conferred by the 2'-O-methyl group. The presence of the methyl group at the 2' position of the ribose makes the adjacent 3' phosphodiester bond resistant to alkaline or enzymatic cleavage. frontiersin.orgnih.gov Methods like RiboMethSeq utilize this principle by subjecting RNA to limited alkaline fragmentation; the positions of 2'-O-methylation are then identified as gaps in the sequencing read coverage. frontiersin.org

Other approaches, such as Nm-seq and 2OMe-seq , leverage different chemical properties or enzymatic behaviors. Nm-seq uses periodate (B1199274) oxidation, which modifies the 3' end of RNA fragments with a 2',3'-diol, while 2'-O-methylated ends are protected. researchgate.netnih.gov This allows for the selective sequencing of protected fragments. 2OMe-seq identifies 2'-O-methyl sites by their ability to cause reverse transcriptase to pause or stall when dNTP concentrations are low. researchgate.netnih.govoup.com These methods have been used to uncover thousands of Nm sites in human mRNA, revealing their broad distribution and suggesting functional roles in gene regulation. biorxiv.orgresearchgate.netnih.gov

Biochemical and Immunological Assays

Biochemical and immunological assays provide alternative or complementary approaches for detecting modified nucleosides, often by enriching for RNA molecules that contain the modification of interest.

Immunological detection relies on the use of antibodies that can specifically recognize and bind to a particular RNA modification. The most prominent technique in this area is Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq). cd-genomics.comallgenetics.eu

The general workflow for MeRIP-seq involves:

RNA Fragmentation: Total RNA is isolated from cells or tissues and fragmented into smaller pieces, typically around 100 nucleotides in length. merckmillipore.com

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to the RNA modification of interest. This antibody is often coupled to magnetic beads, allowing the antibody-RNA complexes to be captured and enriched. allgenetics.eucd-genomics.com

Sequencing: The enriched RNA fragments are eluted and used to construct a sequencing library, which is then analyzed by high-throughput sequencing. An input control library (without antibody enrichment) is also sequenced for comparison. mdpi.com

Data Analysis: Sequencing reads are mapped to a reference genome or transcriptome. Regions that are significantly enriched in the IP sample compared to the input control are identified as "peaks," indicating the location of the modification. cd-genomics.commdpi.com

While MeRIP-seq is highly effective and widely used for abundant modifications like N⁶-methyladenosine (m⁶A), the development and availability of high-affinity, specific antibodies for rarer modifications, including 2'-O-methylation, have been a challenge. cd-genomics.comnih.gov For this reason, antibody-based detection of 2'-O-methylation is less common than the sequencing methods described in section 6.2. However, the principle remains a powerful tool for studying the epitranscriptome when suitable antibodies are available. biorxiv.org

Biological Distribution and Evolutionary Context of 2 Amino 2 O Methyladenosine and 2 O Methylation

Occurrence Across Biological Kingdoms (Eukaryotes, Fungi, Plants)

2'-O-methylation (Nm) is a ubiquitous RNA modification found across all domains of life, including eukaryotes, archaea, and some bacteria, as well as viruses. cd-genomics.com Its widespread presence points to an ancient and fundamental role in RNA biology.

Eukaryotes: In eukaryotes, including mammals, 2'-O-methylation is an abundant modification essential for normal development and cellular function. thno.orgwikipedia.org It is found in a wide array of RNA molecules in virtually all eukaryotic cells. wikipedia.org The enzymes responsible for this modification are highly conserved, underscoring its importance. nih.gov For instance, the methyltransferase Fibrillarin (FBL) is a key enzyme that catalyzes the 2'-O-methylation of ribosomal RNAs in organisms from yeast to humans. nih.gov

Fungi: Fungi, such as the budding yeast Saccharomyces cerevisiae, possess extensive 2'-O-methylation in their RNA. wikipedia.org Yeast has been a critical model organism for studying the machinery and function of Nm modifications. In S. cerevisiae, the homolog of the human Fibrillarin protein is Nop1, which is essential for ribosome biogenesis. nih.gov The expression of the yeast methyltransferase, IME4, is crucial for initiating meiosis, highlighting the role of RNA methylation in fundamental life cycle processes. wikipedia.org

Plants: RNA 2'-O-methylation is also prevalent in the plant kingdom. cd-genomics.com Studies in Arabidopsis thaliana have revealed numerous 2'-O-methylated sites in ribosomal RNA, many of which are conserved with humans and yeast. oup.com This modification is implicated in regulating gene expression and responses to environmental signals. thno.org Furthermore, 2'-O-methylation at the 3' end of microRNAs (miRNAs) is a characteristic feature in plants. nih.gov

Specific Localization within Diverse RNA Classes (rRNA, tRNA, snRNA, mRNA, piRNA, miRNA)

The 2'-O-methylation modification is not randomly distributed but is precisely targeted to specific nucleotides within various classes of RNA, where it performs distinct structural and functional roles. nih.govthe-innovation.org While direct mapping of 2-Amino-2'-O-methyladenosine is not widely reported, the localization of its parent modification, 2'-O-methyladenosine (Am), and other Nm modifications has been extensively characterized. nih.gov

Ribosomal RNA (rRNA): rRNAs are heavily modified with 2'-O-methylation, containing over 100 such sites in human ribosomes. oup.com These modifications are often clustered in functionally critical regions, such as the peptidyl transferase center and the decoding site, where they are thought to stabilize rRNA structure and ensure the fidelity of protein synthesis. oup.comcd-genomics.com Research on flaviviruses has shown that their methyltransferase can catalyze the 2'-O-methylation of internal adenosine (B11128) residues in host ribosomal RNAs. nih.gov

Transfer RNA (tRNA): tRNA molecules contain numerous 2'-O-methylated sites that are crucial for their folding, stability, and proper function in translation. cd-genomics.comnih.gov In eukaryotes, methylation in the anticodon loop of specific tRNAs, such as tRNAPhe, is critical for accurate decoding of mRNA codons. cd-genomics.com

Small Nuclear RNA (snRNA): All major spliceosomal snRNAs (U1, U2, U4, U5, and U6) in eukaryotes contain 2'-O-methylations. oup.comnih.gov These modifications are required for the proper assembly of the spliceosome complex and for maintaining splicing fidelity. oup.com

Messenger RNA (mRNA): In eukaryotes, 2'-O-methylation is an essential feature of the 5' cap structure. nih.gov The methylation of the first and sometimes second transcribed nucleotide (termed Cap1 and Cap2, respectively) is critical for mRNA stability, efficient translation, and distinguishing self-RNA from foreign RNA to prevent an innate immune response. nih.govnih.gov Internal 2'-O-methyladenosine has also been identified in viral and cellular mRNAs, where it can attenuate the rate of translation and viral replication. nih.gov

Piwi-interacting RNA (piRNA): In animals, piRNAs are small non-coding RNAs that are 2'-O-methylated at their 3' end. nih.gov This modification protects the piRNAs from degradation and is essential for their role in silencing transposable elements and maintaining genome stability in germ cells. nih.gov

MicroRNA (miRNA): Plant miRNAs are characteristically 2'-O-methylated at the 3'-terminal nucleotide. nih.govnih.gov This modification stabilizes the miRNAs, protecting them from enzymatic degradation and allowing them to perform their gene-regulatory functions. nih.gov

| RNA Class | Location of 2'-O-Methylation | Known Function | Reference |

|---|---|---|---|

| Ribosomal RNA (rRNA) | Functionally important regions (e.g., peptidyl transferase center, decoding site) | Stabilizes RNA structure, ensures translational fidelity, protects from degradation | oup.comcd-genomics.comnih.gov |

| Transfer RNA (tRNA) | Multiple positions, including the anticodon loop | Regulates folding, maturation, stability, and codon-anticodon pairing | cd-genomics.comnih.gov |

| Small Nuclear RNA (snRNA) | Throughout the RNA chain | Essential for spliceosome assembly and splicing fidelity | oup.comnih.gov |

| Messenger RNA (mRNA) | 5' cap (first and second nucleotides); internal sites (e.g., adenosine) | Enhances stability and translation efficiency, enables self vs. non-self discrimination | nih.govnih.gov |

| Piwi-interacting RNA (piRNA) | 3' terminus | Protects from degradation, essential for transposon silencing | nih.govnih.gov |

| MicroRNA (miRNA) | 3' terminus (in plants) | Stabilizes the RNA, protecting it from degradation | nih.govnih.gov |

Evolutionary Conservation and Divergence of 2'-O-Methylation Sites and Enzymes

The machinery and targets of 2'-O-methylation show a fascinating pattern of both deep evolutionary conservation and lineage-specific divergence, reflecting its core biological importance and its role in creating organismal complexity.

The enzymes responsible for 2'-O-methylation, known as 2'-O-methyltransferases (MTases), are found across the tree of life. nih.gov In eukaryotes and archaea, the majority of rRNA and snRNA methylation is performed by a ribonucleoprotein (RNP) complex consisting of the enzyme Fibrillarin and a box C/D small nucleolar RNA (snoRNA) or small Cajal body-specific RNA (scaRNA), which guides the enzyme to its specific target site. oup.com The strong conservation of Fibrillarin from archaea to humans highlights its ancient and indispensable role in ribosome biogenesis. nih.gov

Beyond the snoRNA-guided machinery, various standalone methyltransferase enzymes exist that target specific sites in tRNA and mRNA. oup.com The genes for these enzymes show patterns of conservation and duplication. For example, the FTSJ1 enzyme, which methylates tRNA, is part of a large, phylogenetically conserved superfamily. the-innovation.org

Comparative studies of rRNA modification sites between organisms like yeast and humans reveal that many sites in functionally critical regions of the ribosome are highly conserved. This conservation suggests a fundamental role in ribosome function that has been maintained throughout eukaryotic evolution. oup.com However, there are also numerous 2'-O-methylation sites that are specific to certain species or lineages. This divergence may contribute to the fine-tuning of ribosome function and gene expression, allowing for more complex regulatory networks in higher organisms. oup.com The appearance of variable, less-conserved methylation sites has been linked to the evolution of organismal complexity, potentially providing a mechanism for regulating the translation of specific pools of mRNAs. oup.com

Future Research Directions and Unexplored Avenues for 2 Amino 2 O Methyladenosine

Development of Advanced Probes and Imaging Techniques

A fundamental challenge in studying any specific RNA modification is the ability to detect and visualize it within the complex cellular environment. Progress in understanding 2-Amino-2'-O-methyladenosine is contingent on the development of highly specific and sensitive tools for its identification and tracking.

Future efforts should be directed towards creating a diverse toolkit of molecular probes. A promising strategy involves the design of photoactivatable probes. For instance, a DNA-guided photoactivatable probe was successfully used to covalently capture and identify DDX1 as a potential binding protein for 2'-O-methyladenosine nih.gov. This approach could be adapted specifically for this compound, potentially revealing its unique protein interactors. Furthermore, the development of fluorescently-labeled probes would enable real-time imaging of the molecule's subcellular localization and dynamic changes in response to various stimuli.

Another avenue is the generation of high-affinity antibodies that can specifically recognize the this compound modification. Such antibodies would be invaluable for techniques like immunoprecipitation followed by sequencing to map the modification across the transcriptome, and for immunofluorescence to visualize its distribution within cells and tissues.

| Research Approach | Objective | Potential Techniques | Key Challenge |

| Chemical Probes | Covalent capture of binding proteins and in-situ visualization. | Photo-crosslinking probes (e.g., diazirine-based), Fluorescently-tagged nucleoside analogs. | Achieving high specificity for this compound over other adenosine (B11128) modifications. |

| Immunological Tools | Transcriptome-wide mapping and cellular imaging. | Development of monoclonal or polyclonal antibodies. | Ensuring the antibody does not cross-react with 2'-O-methyladenosine or 2-aminoadenosine (B16350). |

| Mass Spectrometry | Absolute quantification and identification in complex biological samples. | Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS). oup.com | Separation from isomers and development of robust quantification standards. |

Elucidation of Novel Regulatory Networks and Pathways

The biological function of an RNA modification is defined by the regulatory networks it influences. For this compound, these networks are almost entirely unknown. Research has shown that other adenosine modifications are deeply integrated into cellular signaling, stress responses, and disease pathogenesis nih.govwjgnet.com.

A key area of investigation is the identification of the "writer" and "eraser" enzymes—the methyltransferases that install the modification and the demethylases that remove it. In rice, the gene OsTRM13 was identified as a tRNA methyltransferase responsible for creating 2'-O-methyladenosine (Am), and its expression was linked to salt stress and the abscisic acid (ABA) signaling pathway nih.gov. Future studies should aim to identify the human homologues that specifically catalyze the formation of this compound. Once identified, the upstream signaling pathways that regulate the expression and activity of these enzymes can be explored. Given the links between other RNA methylations and pathways like PI3K-Akt and MAPK, these would be logical starting points for investigation researchgate.net.

Furthermore, researchers should explore the downstream consequences of this modification. By manipulating the levels of this compound, for example by knocking out the responsible writer enzyme, changes in global gene expression can be monitored through transcriptomics and proteomics. This can reveal entire pathways and cellular processes, such as cell differentiation, immune response, or metabolism, that are regulated by this specific chemical mark wjgnet.comijbs.com.

| Area of Investigation | Research Question | Proposed Methodology |

| Enzyme Discovery | What are the specific "writer" and "eraser" enzymes for this compound? | CRISPR-based genetic screening, protein purification coupled with enzymatic assays. |

| Signaling Pathways | What cellular signals (e.g., stress, growth factors) regulate the levels of this modification? | Western blot, qPCR, and activity assays on candidate enzymes following cell stimulation. |

| Functional Genomics | Which biological processes are governed by this modification? | RNA-seq, ribosome profiling, and proteomics in cells with altered modification levels. |

In-Depth Mechanistic Understanding of RNA-Protein and RNA-RNA Interactions

RNA modifications exert their functions primarily by altering the structure of the RNA molecule, which in turn affects its interactions with other molecules, particularly RNA-binding proteins (RBPs) and other RNAs. The combined presence of a 2'-O-methyl group and a 2-amino group likely confers unique structural properties to this compound.

The 2'-O-methylation is known to favor a C3'-endo sugar pucker conformation, which stabilizes RNA duplexes and can protect against nuclease degradation oup.commdpi.com. Meanwhile, modifications to the nucleobase can directly disrupt or create new hydrogen bonds for base pairing and protein recognition. The N6-methyladenosine (m6A) modification, for example, can act as an "m6A-switch," changing the local RNA structure to either recruit or repel specific RBPs like HNRNPC or YTH-domain proteins frontiersin.orgoup.com.

Future research must dissect how this compound influences RNA structure and its subsequent molecular interactions. High-resolution structural biology techniques, such as NMR spectroscopy and X-ray crystallography, can provide atomic-level details of how this modified nucleotide alters RNA helices and loops. Moreover, identifying the full suite of "reader" proteins that specifically recognize and bind to this compound is a top priority. The identification of DDX1 as a potential reader for 2'-O-methyladenosine provides a crucial starting point nih.gov. Unbiased proteomic approaches, such as RNA pull-downs with synthetic baits containing the modification followed by mass spectrometry, will be essential to discover its unique binding partners.

| Research Focus | Key Question | Methodological Approach | Expected Outcome |

| RNA Structure | How does the modification alter local and global RNA conformation? | NMR Spectroscopy, X-ray Crystallography, SHAPE-MaP. biorxiv.org | Understanding of structural changes (e.g., duplex stability, loop flexibility). |

| Reader Proteins | What proteins specifically bind to this modification? | Chemical probe-based proteomics, RNA pull-down assays, Yeast Three-Hybrid. nih.gov | Identification of a unique "reader" proteome. |

| Interaction Dynamics | How does the modification affect the binding affinity and kinetics of RBPs? | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization. | Quantitative data on how the modification modulates RNA-protein interactions. |

| RNA-RNA Interactions | Does the modification influence interactions with other RNAs (e.g., miRNA, snoRNA)? | In vitro binding assays, crosslinking and sequencing methods. | Insight into the modification's role in the broader RNA regulatory network. |

Targeted Approaches for Modulating this compound Levels

The ability to precisely control the levels of this compound in cells and organisms is the ultimate tool for dissecting its function and exploring its therapeutic potential. This requires a multi-pronged approach, leveraging both genetic and chemical strategies.

The first step is the definitive identification of the enzymes that add and remove the modification, as discussed previously. Once these writer and eraser enzymes are known, they become prime targets for modulation. Genetic tools like CRISPR/Cas9 or RNA interference (RNAi) can be used to knock down or knock out the expression of these enzymes, leading to a global decrease in the modification's level. This allows for the study of its functional importance in various biological contexts, from cell culture to animal models.

Concurrently, the development of small molecule inhibitors or activators targeting these enzymes is a critical goal. The field of m6A research provides a clear precedent, with the development of specific inhibitors for enzymes like METTL3 wjgnet.com. High-throughput screening of chemical libraries could identify lead compounds that selectively inhibit the this compound methyltransferase. These chemical modulators would offer temporal control over the modification levels, providing a powerful complement to genetic approaches and holding potential for future therapeutic applications. Furthermore, advances in the chemical synthesis of modified nucleosides can facilitate the creation of research tools and modified RNA therapeutics researchgate.net.

| Strategy | Target | Method | Application |

| Genetic Modulation | Writer/Eraser Genes | CRISPR/Cas9 knockout/knock-in, RNA interference (RNAi). | Functional studies in cell lines and animal models to determine physiological roles. |

| Pharmacological Modulation | Writer/Eraser Enzymes | High-throughput screening for small molecule inhibitors/activators. | Reversible, dose-dependent control of modification levels for functional and potential therapeutic studies. |

| Synthetic Chemistry | RNA molecules | Solid-phase synthesis of RNA oligonucleotides containing the specific modification. researchgate.net | Creation of specific baits for RBP discovery, structural studies, and development of modified RNA therapeutics. |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-2'-O-methyladenosine with high purity for in vitro studies?

- Methodological Answer: Synthesis typically involves regioselective methylation of adenosine derivatives. A common approach is using dimethyl sulfate or methyl iodide under alkaline conditions to target the 2'-hydroxyl group of the ribose moiety. Post-synthetic purification via reverse-phase HPLC (RP-HPLC) or silica gel chromatography ensures high purity (>95%). Characterization by -NMR and mass spectrometry (MS) is critical to confirm the methylation pattern and exclude side products like 3'- or 5'-O-methyl isomers .

Q. How can researchers detect and quantify this compound in biological samples (e.g., urine or cell lysates)?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For urinary detection, samples are pre-treated with solid-phase extraction (SPE) using C18 cartridges. In cell lysates, enzymatic digestion (e.g., with nucleases) followed by hydrophilic interaction liquid chromatography (HILIC) improves separation of methylated nucleosides. Calibration curves with isotopically labeled internal standards (e.g., -adenosine derivatives) enhance quantification accuracy .

Q. What is the biochemical rationale for using this compound as an RNA polymerase inhibitor?

- Methodological Answer: The 2'-O-methyl group sterically hinders the RNA polymerase active site, mimicking the transition state during nucleotide incorporation. In transcription assays, pre-incubating RNA polymerase with this compound (0.1–1 mM) reduces elongation rates by >50%, as measured by radiolabeled NTP incorporation. Competitive inhibition can be confirmed via Lineweaver-Burk plots using varying ATP concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the antiviral efficacy of this compound across different cell culture models?

- Methodological Answer: Contradictions often arise from differences in viral replication machinery or nucleoside uptake pathways. To address this:

- Compare viral strains (e.g., HCV genotype 1 vs. 3) in isogenic cell lines (e.g., Huh7.5).

- Quantify intracellular metabolite levels using LC-MS to assess prodrug activation.